3-Methyl-4-oxoquinazoline-6-carboxylic acid;hydrochloride
Description
3-Methyl-4-oxoquinazoline-6-carboxylic acid hydrochloride is a quinazoline derivative characterized by a methyl group at position 3, a ketone group at position 4, and a carboxylic acid moiety at position 6, with a hydrochloride salt enhancing its solubility.
Properties
IUPAC Name |
3-methyl-4-oxoquinazoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.ClH/c1-12-5-11-8-3-2-6(10(14)15)4-7(8)9(12)13;/h2-5H,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSONJJGDHUBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260935-71-3 | |
| Record name | 3-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boronic Acid-Catalyzed Condensation
The most well-documented laboratory method involves the condensation of carboxylic acids with amino alcohols using 3-nitrophenylboronic acid as a catalyst. This reaction is conducted in refluxing xylene, which facilitates dehydration and cyclization to form the quinazoline core.
Key Steps:
- Condensation: Equimolar amounts of 6-carboxy anthranilic acid derivatives and methyl-substituted amino alcohols are heated under reflux in xylene.
- Cyclization: The boronic acid catalyst promotes intramolecular dehydration, forming the quinazoline ring.
- Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for downstream applications.
Optimization Insights:
- Catalyst loading at 5–10 mol% achieves yields >65%.
- Prolonged reflux (>12 hours) minimizes side products like hydrolyzed aldehydes.
Anthranilic Acid Derivative Functionalization
An alternative route adapts classical quinazoline synthesis by functionalizing anthranilic acid derivatives. While originally developed for 7-substituted analogs, modifications enable regioselective carboxylation at the 6-position:
- Ring Formation: Anthranilic acid reacts with formamide under acidic conditions to generate the quinazoline backbone.
- Methylation: Position 3 is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃).
- Carboxylation: Directed ortho-metalation (DoM) with n-BuLi and subsequent quenching with CO₂ introduces the carboxylic acid group at position 6.
Challenges:
- Regioselectivity during carboxylation requires precise temperature control (−78°C) to avoid polysubstitution.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility using continuous flow reactors. Key advantages include:
- Enhanced Heat Transfer: Mitigates exothermic side reactions during cyclization.
- Reduced Reaction Times: Residence times of 30–60 minutes achieve conversions comparable to batch processes.
Typical Workflow:
- Feedstock Preparation: Pre-mixed solutions of anthranilic acid derivatives and methylating agents are pumped into the reactor.
- In-Line Monitoring: UV-Vis spectroscopy tracks intermediate formation, enabling real-time adjustments.
Purification Techniques
Industrial batches employ multi-step purification:
| Step | Method | Purpose | Efficiency |
|---|---|---|---|
| 1 | Solvent Extraction | Remove unreacted starting materials | >90% recovery |
| 2 | Crystallization (Ethanol/Water) | Isolate quinazoline core | 95% purity |
| 3 | Ion-Exchange Chromatography | Separate hydrochloride salt | Pharma-grade (>99%) |
Reaction Optimization Strategies
Design of Experiments (DOE)
Fractional factorial designs identify critical variables:
- Critical Factors: Temperature (ΔG = −45 kJ/mol), catalyst loading (p < 0.01), and solvent polarity (R² = 0.89).
- Case Study: A 2⁴⁻¹ design reduced experimental iterations by 70% while optimizing boronic acid-catalyzed condensation.
Computational Chemistry Approaches
Quantum mechanical calculations guide synthetic planning:
- Transition State Analysis: DFT calculations (B3LYP/6-31G*) predict energy barriers for cyclization (Δ‡ = 92 kJ/mol).
- Solvent Modeling: COSMO-RS simulations identify xylene as optimal for stabilizing zwitterionic intermediates (σ-profile = −0.012 e/Ų).
Machine Learning Integration:
- Neural networks trained on 500+ quinazoline reactions predict regioselectivity with 87% accuracy, reducing trial-and-error synthesis.
Characterization and Quality Control
Structural Elucidation
- NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic signals at δ 8.21 (s, 1H, H-5), 3.92 (s, 3H, CH₃), and 13.1 (br, 1H, COOH).
- X-Ray Crystallography: Confirms planar quinazoline geometry with a dihedral angle of 178.5° between rings.
Purity Assessment
- HPLC: Reverse-phase C18 columns (ACN/0.1% TFA gradient) resolve the compound at tᵣ = 6.7 min, with >99% purity.
Chemical Reactions Analysis
Substitution Reactions at the Carboxylic Acid Group
The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, and acid chlorides.
Amidation
Reaction with amines in the presence of coupling agents produces carboxamide derivatives. For example:
-
Synthesis of 2-((2-chlorobenzyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (45)
Esterification
The carboxylic acid reacts with alcohols under acidic conditions to form esters:
-
Conversion to methyl ester
Hydrolysis Reactions
The ester derivatives undergo alkaline hydrolysis to regenerate the carboxylic acid:
-
Hydrolysis of 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid (10)
Alkylation and Benzylation
The thiol group in intermediates undergoes alkylation with benzyl halides:
-
Synthesis of 2-benzylthio-dihydroquinazoline-7-carboxamides
Table 1: Key Substitution Reactions and Yields
Table 2: Hydrolysis Conditions
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Quinazoline methyl ester | NaOH, isopropanol, reflux | Carboxylic acid | 70% |
Mechanistic Insights
-
Amidation : Proceeds via acid chloride intermediate, where SOCl₂ converts the carboxylic acid to a reactive acyl chloride, facilitating nucleophilic attack by amines .
-
Esterification : Acid-catalyzed nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride is its potential as an antimicrobial agent. Research indicates that quinazoline derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). A study explored a library of quinazolinones, leading to the discovery of compounds that inhibit cell-wall biosynthesis in S. aureus, showcasing promising in vivo efficacy against MRSA infections .
Soluble Epoxide Hydrolase Inhibition
Another significant application is in the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in various metabolic and cardiovascular disorders. Novel derivatives of quinazolinone have been synthesized, demonstrating selective sEH inhibition. This inhibition is beneficial for maintaining elevated levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties . The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline scaffold can enhance inhibitory potency, suggesting further therapeutic potential.
Agriculture
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, showing effectiveness in controlling various plant pathogens. The synthesis of quinazoline-based compounds has been linked to improved efficacy in agricultural applications, potentially leading to safer and more effective pest control solutions.
Materials Science
Polymer Chemistry
In materials science, 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives, where improved thermal stability and mechanical strength are desired. The compound's ability to form hydrogen bonds can lead to better adhesion properties in polymer composites.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Against MRSA
A comprehensive study demonstrated that derivatives of 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics like linezolid and vancomycin. The compound was effective against both standard and resistant strains of S. aureus, indicating its potential as a new therapeutic agent . -
sEH Inhibition for Cardiovascular Applications
Another research effort focused on synthesizing amide analogues of quinazolinone derivatives to evaluate their sEH inhibitory effects. The results indicated that specific modifications enhanced the inhibitory potency significantly, suggesting their potential use in treating cardiovascular diseases related to inflammation .
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxoquinazoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, which can lead to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related hydrochlorides:


¹Inferred from Nicardipine HCl’s acid stability ().
²Donepezil HCl’s stability supports the role of hydrochloride salts in enhancing drug stability.
Functional Group Impact on Activity
Quinazoline Core : The quinazoline scaffold in the target compound is shared with 6-methylquinazoline-2-carboxylic acid HCl () and 4-chloro-6-acetoxy-7-methoxyquinazoline HCl (). Substituent positions critically influence bioactivity. For example:
Hydrochloride Salt : Improves water solubility, as seen in donepezil HCl () and dicycloverine HCl (), making the compound suitable for oral or injectable formulations.

Pharmacokinetic and Stability Considerations
- Acid Stability : Nicardipine HCl () demonstrates high acid stability, suggesting that the target compound’s hydrochloride salt may similarly resist degradation in gastric environments.
- Metabolism: Isoquinoline alkaloids like berberine HCl () undergo hepatic metabolism, whereas quinazoline derivatives are often substrates for cytochrome P450 enzymes, impacting their half-lives .
Biological Activity
3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride belongs to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological interactions.
The biological activity of 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to a range of biological effects. The precise molecular targets depend on the specific biological system being studied, but common pathways include:
- Inhibition of Kinases : Quinazoline derivatives often inhibit kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Anticancer Activity
Research has demonstrated that 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound has potent activity against liver and breast cancer cells, making it a candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its anticancer effects, 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride has been studied for its antibacterial properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The mechanism behind its antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies
- Antitumor Activity : A study focused on the antitumor effects of quinazoline derivatives, including 3-Methyl-4-oxoquinazoline-6-carboxylic acid; hydrochloride, found significant inhibition of tumor growth in animal models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction .
- Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics like doxorubicin enhanced overall efficacy against resistant cancer cell lines, suggesting potential for combination therapies .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 3-methyl-4-oxoquinazoline-6-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis typically involves condensation reactions between quinazoline precursors and methylating agents, followed by hydrochloric acid salt formation. Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to identify methyl, carbonyl, and aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases often combine methanol/water or acetonitrile/water with 0.1% trifluoroacetic acid to improve peak resolution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight and salt form .
Q. How can researchers validate the purity of this compound for in vitro studies?
- Methodological Answer : Purity validation involves:
- HPLC-UV/Vis : Compare retention times and peak areas against certified reference standards. Ensure ≥95% purity, with impurities identified via spiking experiments .
- Elemental Analysis : Quantify chloride content to confirm stoichiometry of the hydrochloride salt .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability, critical for handling and storage protocols .
Advanced Research Questions
Q. What experimental strategies resolve contradictory solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- pH-Dependent Solubility Studies : Perform titrations in buffered solutions (pH 1–7.4) using UV spectrophotometry to track solubility changes. Hydrochloride salts often exhibit higher solubility in acidic media due to protonation of the quinazoline ring .
- Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol, water/DMSO) to identify optimal solubility for biological assays. Use Hansen solubility parameters to predict compatibility .
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time, which may explain discrepancies between reported solubility values .
Q. How can researchers design stability studies to identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H2O2). Analyze degradation products via LC-MS/MS to identify hydrolytic cleavage of the oxoquinazoline ring or demethylation .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data. Hydrochloride salts may show higher hygroscopic degradation, requiring controlled humidity storage .
Q. What advanced techniques quantify receptor-binding affinity in pharmacokinetic studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during ligand-receptor interactions, useful for validating computational docking models .
- Microscale Thermophoresis (MST) : Requires minimal sample volume and detects binding even in turbid biological matrices .
Methodological Challenges and Solutions
Q. How to optimize HPLC conditions for separating co-eluting impurities in this compound?
- Answer :
- Column Screening : Test alternative stationary phases (e.g., HILIC, phenyl-hexyl) to improve selectivity. Hydrochloride salts may require ion-pairing agents like heptafluorobutyric acid .
- Gradient Elution : Adjust acetonitrile/water gradients to resolve polar degradation products. For example, a 10–90% acetonitrile gradient over 30 minutes enhances separation .
- Diode Array Detection (DAD) : Compare UV spectra of peaks to distinguish impurities from the main compound .
Q. What are the best practices for handling hygroscopicity-related issues during formulation?
- Answer :
- Lyophilization : Prepare lyophilized powders under controlled humidity (<10% RH) to minimize water absorption. Use cryoprotectants like trehalose to maintain stability .
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying RH levels to design appropriate packaging (e.g., desiccant-containing vials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

